3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone
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Overview
Description
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both quinazolinone and isoxazole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one typically involves the formation of the quinazolinone core followed by the introduction of the isoxazole ring. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate aniline derivatives and carboxylic acids or their derivatives.
Condensation reactions: Using reagents like acetic anhydride or phosphorus oxychloride to facilitate ring closure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Green chemistry approaches: Employing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: By binding to the active site of the enzyme.
Modulation of receptor activity: By acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone structures.
Isoxazole derivatives: Compounds with similar isoxazole structures.
Uniqueness
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one is unique due to the combination of both quinazolinone and isoxazole moieties, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these structures.
Properties
CAS No. |
86134-18-1 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(17-14-8)15-7-13-10-5-3-2-4-9(10)12(15)16/h2-7H,1H3 |
InChI Key |
LTRHQEBFWROVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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